molecular formula C21H22N4O4 B2453721 2-(4-ethoxyphenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 1203003-34-2

2-(4-ethoxyphenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

Cat. No.: B2453721
CAS No.: 1203003-34-2
M. Wt: 394.431
InChI Key: FQTRGIMNKLZWAI-UHFFFAOYSA-N
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Description

The compound contains several functional groups and rings, including an ethoxyphenyl group, a furan ring, and a pyrazolopyridine ring. These groups are common in many bioactive compounds and can contribute to various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information, it’s hard to detail the exact synthesis process .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. These groups can have significant effects on the compound’s properties and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of an ethoxy group could make it more soluble in organic solvents .

Scientific Research Applications

Chemical Analysis and Structural Characterization

One of the primary scientific applications of compounds similar to 2-(4-ethoxyphenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide involves chemical analysis and structural characterization. For instance, X-ray powder diffraction data are critical for understanding the crystalline structure of related compounds, providing insights into their chemical properties and potential applications (Wang et al., 2017).

Synthesis of Derivatives and Analogues

The synthesis of derivatives and analogues of such compounds is another significant area of research. These synthetic processes often lead to the creation of new chemical entities with potential applications in various fields, including medicinal chemistry and material science. For example, the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on similar compounds has been reported, highlighting the chemical versatility and potential for further modifications (El-Essawy & Rady, 2011).

Corrosion Inhibition

These compounds also find applications in industrial chemistry, such as in corrosion inhibition. Pyrazolopyridine derivatives, for instance, have been studied for their effectiveness in preventing corrosion of metals in acidic environments. This application is crucial in industries where metal longevity and integrity are essential (Dandia et al., 2013).

Potential Pharmacological Applications

While the direct pharmacological applications of this compound were not found in the papers, closely related compounds have been explored for their potential as pharmacological agents. For example, similar compounds have been synthesized and evaluated for their role as inhibitors in blood coagulation pathways, suggesting a potential area for further research into therapeutic applications (Pinto et al., 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many compounds with similar structures have biological activity, so it’s possible that this compound could also have some sort of biological effect .

Future Directions

Future research could explore the potential uses of this compound, particularly any biological activity it might have. Further studies could also investigate its synthesis and properties in more detail .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-3-28-14-8-6-13(7-9-14)11-17(26)22-20-19-15(16-5-4-10-29-16)12-18(27)23-21(19)25(2)24-20/h4-10,15H,3,11-12H2,1-2H3,(H,23,27)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTRGIMNKLZWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NN(C3=C2C(CC(=O)N3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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